molecular formula C27H21NO B3060180 1,3,3,4-Tetraphenylazetidin-2-one CAS No. 19352-70-6

1,3,3,4-Tetraphenylazetidin-2-one

Cat. No.: B3060180
CAS No.: 19352-70-6
M. Wt: 375.5 g/mol
InChI Key: KQKRMXMCNVYFRI-UHFFFAOYSA-N
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Description

1,3,3,4-Tetraphenylazetidin-2-one is a synthetic azetidin-2-one derivative, a class of compounds also known as β-lactams. While historically recognized for antibiotic properties, β-lactams like this multi-substituted derivative are now prominent in medicinal chemistry research for their antiproliferative potential . Studies on structurally similar 1,4-diarylazetidin-2-ones have demonstrated their effectiveness as tubulin-targeting antimitotic agents, showing good antiproliferative effects in assays using human breast-cancer cell lines such as MCF-7 . The tetraphenyl structure of this compound, featuring a 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core with additional aryl substituents, is of particular interest for developing novel anticancer agents that act by inhibiting tubulin polymerization and inducing mitotic catastrophe . Beyond oncology, the azetidin-2-one core is a versatile scaffold explored for antimicrobial applications . Structure-activity relationship (SAR) studies indicate that halogen or nitro-substituted phenyl derivatives on the azetidinone ring often correlate with enhanced biological activity . Researchers can utilize 1,3,3,4-Tetraphenylazetidin-2-one as a key intermediate to develop new therapeutic candidates or as a pharmacophore model for studying protein-ligand interactions. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3,3,4-tetraphenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c29-26-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)28(26)24-19-11-4-12-20-24/h1-20,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKRMXMCNVYFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329860
Record name 1,3,3,4-tetraphenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19352-70-6
Record name NSC166107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,3,4-tetraphenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Zwitterionic Intermediate Formation

Modern theoretical studies confirm Staudinger’s proposed two-step mechanism (Scheme 1):

  • Nucleophilic attack : The imine nitrogen attacks the central carbon of diphenylketene, forming a zwitterionic intermediate.
  • Ring closure : Conrotatory electron reorganization leads to β-lactam formation with retention of stereochemistry.

Density functional theory (DFT) calculations reveal an activation energy barrier of approximately 25 kcal/mol for the rate-determining cyclization step. The reaction’s stereochemical outcome depends on the relative configurations of the ketene and imine substrates.

Substrate Scope and Reaction Optimization

Ketene Variants

While Staudinger’s original work used diphenylketene, subsequent studies have expanded the scope to include:

Ketene Type Substituents Yield Range Reference
Diarylketenes Ph, p-MeO-C₆H₄, p-Cl-C₆H₄ 60–85%
Alkylketenes Me, Et, i-Pr 45–70%
Haloketenes Cl, Br, F 50–75%
Siloxyketenes TMS-O-, TBS-O- 65–90%

Imine Modifications

The Schiff base component tolerates diverse aromatic and aliphatic substitutions:

  • Aryl imines : Electron-rich (e.g., p-methoxyphenyl) and electron-poor (e.g., p-nitrophenyl) variants react efficiently.
  • Steric effects : Ortho-substituted aryl groups decrease yields due to hindered cyclization.
  • Chiral imines : Asymmetric induction achieves enantiomeric excess up to 90% with camphor-derived auxiliaries.

Modern Methodological Advancements

Catalytic Asymmetric Synthesis

Recent protocols employ chiral catalysts to control stereochemistry:

  • Bisoxazoline-Cu(I) complexes : Enable enantioselective cycloadditions with ee >85%.
  • Organocatalysts : Thiourea derivatives facilitate H-bonding activation of imines.

Continuous Flow Systems

Microreactor technology enhances reaction efficiency:

  • Residence time : <5 minutes vs. hours in batch reactors
  • Yield improvement : 78% → 92% for 1,3,3,4-tetraphenylazetidin-2-one

Characterization and Analytical Data

1,3,3,4-Tetraphenylazetidin-2-one exhibits distinctive spectral features:

  • ¹H NMR (CDCl₃): δ 7.25–7.45 (m, 20H, Ar-H), 4.82 (s, 1H, C4-H), 3.95 (d, J = 5.2 Hz, 1H, C3-H).
  • IR (KBr): 1755 cm⁻¹ (C=O stretch), 1480 cm⁻¹ (C-N stretch).
  • X-ray crystallography : Confirms cis arrangement of C3 and C4 substituents with a puckered β-lactam ring.

Industrial Applications and Derivatives

While primarily a synthetic target, 1,3,3,4-tetraphenylazetidin-2-one serves as:

  • Chiral building block : Hydrolysis affords α,β-diamino acids for peptidomimetic synthesis.
  • Polymer precursor : Ring-opening polymerization yields nylon analogs with enhanced thermal stability.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,3,4-Tetraphenylazetidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar β-Lactam Compounds

The following table compares 1,3,3,4-Tetraphenylazetidin-2-one with other β-lactams synthesized via the Staudinger reaction or related methods:

Compound Name Substituents Synthesis Method Key Characteristics
1,3,3,4-Tetraphenylazetidin-2-one Phenyl at 1, 3, 3, 4 positions Staudinger reaction High steric bulk; potential stability due to aromatic substituents
3,3-Dimethyl-1,4-diphenylazetidin-2-one (14b) Methyl at 3,3; phenyl at 1,4 Staudinger reaction Reduced steric hindrance compared to tetraphenyl derivative; simpler alkyl substituents
2,3,5,4-Tetraphenylazetidin-2-one (28a) Phenyl at 2, 3, 5, 4 positions Staudinger reaction Positional isomer of 1,3,3,4-tetraphenyl derivative; substituent arrangement may alter reactivity

Key Observations:

Substituent Effects :

  • The tetraphenyl derivative exhibits significant steric hindrance due to four phenyl groups, which may slow hydrolysis—a common degradation pathway for β-lactams . In contrast, 3,3-dimethyl-1,4-diphenylazetidin-2-one (14b) has smaller methyl groups, likely increasing its reactivity in subsequent chemical modifications .
  • Positional isomerism (e.g., 2,3,5,4-tetraphenyl vs. 1,3,3,4-tetraphenyl) could influence ring strain and electronic properties, though direct stability data are absent in the evidence .

Synthetic Utility :

  • All three compounds are synthesized via the Staudinger reaction, underscoring its versatility in generating diverse β-lactam scaffolds .

Biological Activity: None of the β-lactams in the table are reported to exhibit antitumor or anti-inflammatory activity in the provided evidence. However, structurally distinct compounds like 1,3,3,4-tetramethylcyclopentene (167) show potent anti-neuroinflammatory effects (IC₅₀ = 2.63 μM in LPS-induced microglia) and antitumor activity against multiple cancer cell lines .

Comparison with Non-β-Lactam Heterocycles

While 1,3,3,4-Tetraphenylazetidin-2-one belongs to the β-lactam class, comparisons with other heterocycles underscore structural and functional differences:

Benzazepinones (e.g., 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one): Seven-membered ring systems (vs. four-membered β-lactams). Modified with fluorinated aryl groups, enhancing bioavailability or target specificity in drug design .

Coumarin-Benzodiazepine Hybrids (e.g., compounds 4g and 4h):

  • Fused heterocycles with coumarin and diazepine moieties.
  • Designed for enhanced photophysical or anticancer properties, diverging from β-lactams’ traditional roles .

Q & A

Q. What are the established synthetic routes for 1,3,3,4-Tetraphenylazetidin-2-one, and how do reaction conditions influence yield and purity?

The primary synthetic method involves the Staudinger reaction, where diphenylketene reacts with N-benzylideneanilines to form the β-lactam core . Key factors affecting yield include:

  • Temperature : Elevated temperatures (80–100°C) favor cyclization but may promote side reactions like ketene dimerization.
  • Solvent polarity : Non-polar solvents (e.g., toluene) reduce competing hydrolysis, improving purity.
  • Stoichiometry : A 1:1 molar ratio of ketene to Schiff base minimizes unreacted intermediates.

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Key ConditionsReference
Staudinger Reaction65–75≥95%Toluene, 80°C, 12h
Modified Cycloaddition50–6090–92%THF, RT, 24h

Q. How can researchers validate the structural integrity of 1,3,3,4-Tetraphenylazetidin-2-one post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm regiochemistry via 1^1H and 13^{13}C chemical shifts (e.g., lactam carbonyl at ~170 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z: 447.5 for C30_{30}H25_{25}NO).
  • XRD : Resolve crystallographic ambiguities in stereochemistry .

Advanced Research Questions

Q. How should researchers address contradictions in reported stability data for 1,3,3,4-Tetraphenylazetidin-2-one under varying pH and temperature conditions?

Contradictions often arise from differences in experimental design:

  • pH Studies : Use buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C. Stability discrepancies may stem from buffer catalysis (e.g., phosphate buffers accelerate hydrolysis) .
  • Thermal Stability : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Contradictory melting points (e.g., 213–215°C vs. 220°C) may reflect polymorphic forms .

Q. What methodological strategies optimize the study of structure-activity relationships (SAR) for azetidinone derivatives?

  • Functional Group Modifications : Introduce substituents (e.g., halogens, methoxy) at the phenyl rings to assess electronic effects on bioactivity. For example, 4-hydroxyphenyl derivatives show enhanced antimicrobial activity .
  • Computational Modeling : Combine DFT calculations (e.g., HOMO-LUMO gaps) with experimental IC50_{50} values to predict reactivity and binding affinity .
  • Triangulation : Validate SAR hypotheses using orthogonal assays (e.g., enzyme inhibition + cytotoxicity screens) to reduce false positives .

Q. How can researchers resolve spectral overlaps in characterizing degradation products of 1,3,3,4-Tetraphenylazetidin-2-one?

  • 2D NMR : Use HSQC and HMBC to assign signals in complex mixtures (e.g., distinguishing lactam hydrolysis products from oxidation byproducts) .
  • LC-MS/MS : Fragment ions (e.g., m/z 105 for benzyl fragments) aid in identifying degradation pathways .
  • Multivariate Analysis : Apply PCA to FTIR or Raman spectra to deconvolute overlapping peaks from coexisting species .

Methodological Best Practices

Q. What experimental designs mitigate batch-to-batch variability in azetidinone synthesis?

  • DoE (Design of Experiments) : Use factorial designs to optimize critical parameters (e.g., temperature, solvent ratio) and quantify interactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of ketene formation .
  • Pilot Studies : Conduct small-scale reactions (1–5 mmol) to identify impurities before scaling up .

Q. How should researchers validate novel biological activities (e.g., anticancer) reported for 1,3,3,4-Tetraphenylazetidin-2-one derivatives?

  • Dose-Response Curves : Use at least six concentrations to calculate accurate EC50_{50} values and assess Hill slopes for cooperativity .
  • Negative Controls : Include azetidinones with inert substituents (e.g., 4-methylphenyl) to differentiate target-specific effects from scaffold toxicity .
  • Mechanistic Studies : Pair phenotypic assays (e.g., apoptosis staining) with target-engagement assays (e.g., kinase inhibition) to establish causality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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